molecular formula C23H23NO5 B2666112 2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226441-18-4

2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2666112
CAS No.: 1226441-18-4
M. Wt: 393.439
InChI Key: QGAGHRKFCBQRQU-UHFFFAOYSA-N
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Description

2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
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Biological Activity

The compound 2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of isoquinoline, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • An isoquinoline core
  • A carboxylate group
  • An ethylphenyl substituent
  • A propan-2-yloxy group

These structural elements contribute to its biological properties and potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with isoquinoline and related structures exhibit a range of biological activities including:

  • Anticancer : Many isoquinoline derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial : Some studies suggest potential antimicrobial properties.
  • Anti-inflammatory : Certain modifications can enhance anti-inflammatory effects.

Anticancer Activity

A study focusing on similar isoquinoline derivatives demonstrated significant anticancer properties. The derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent antiproliferative effects. For instance, compounds derived from the 2-oxo-1,2-dihydroquinoline structure showed promising results against esophageal squamous cell carcinoma (ESCC) with some having IC50 values around 10 μM .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AESCC10Induces apoptosis
Compound BMCF-7 (breast cancer)3.85Cell cycle arrest
Compound CPanc-1 (pancreatic cancer)1.57ROS generation

The mechanisms by which these compounds exert their biological effects often involve:

  • Apoptosis Induction : Increased expression of pro-apoptotic factors like Bax and caspase activation has been observed.
  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can elevate intracellular ROS levels, contributing to their cytotoxic effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization to enhance yield and purity. Modifications at various positions of the isoquinoline ring significantly influence biological activity, highlighting the importance of structure-activity relationships in drug design .

Properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-4-16-9-11-17(12-10-16)24-13-20(18-7-5-6-8-19(18)22(24)26)23(27)28-14-21(25)29-15(2)3/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAGHRKFCBQRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.